molecular formula C10H8F2O B8511339 4-Cyclopropyl-2,3-difluorobenzaldehyde

4-Cyclopropyl-2,3-difluorobenzaldehyde

Cat. No. B8511339
M. Wt: 182.17 g/mol
InChI Key: DNIMNHMJVDLLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2,3-difluorobenzaldehyde is a useful research compound. Its molecular formula is C10H8F2O and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-2,3-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-2,3-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyclopropyl-2,3-difluorobenzaldehyde

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

4-cyclopropyl-2,3-difluorobenzaldehyde

InChI

InChI=1S/C10H8F2O/c11-9-7(5-13)3-4-8(10(9)12)6-1-2-6/h3-6H,1-2H2

InChI Key

DNIMNHMJVDLLQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C=C2)C=O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropylboronic acid (1.77 g), a 2 M aqueous sodium carbonate solution (21 mL), tris(dibenzylideneacetone)dipalladium(0) (0.882 g), and dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (0.847 g) were added at room temperature to a toluene (70 mL) solution of 4-bromo-2,3-difluorobenzaldehyde (3.04 g), and the mixture was stirred at 100 C for 15 hours in an argon atmosphere. Water was added to the reaction mixture at room temperature, and the mixture was filtered through celite. Then, the filtrate was subjected to extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (2.18 g).
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0.847 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.882 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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